molecular formula C11H13N3O B1450222 6-Cyclopropylmethoxy-1H-indazol-3-ylamine CAS No. 2088515-74-4

6-Cyclopropylmethoxy-1H-indazol-3-ylamine

Cat. No.: B1450222
CAS No.: 2088515-74-4
M. Wt: 203.24 g/mol
InChI Key: UDOAFHIVADMIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropylmethoxy-1H-indazol-3-ylamine is a versatile chemical compound used in various scientific research areas. Its applications range from drug development to materials science, making it an invaluable tool for exploring new possibilities in different fields.

Preparation Methods

The synthesis of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine involves several steps, typically starting with the preparation of the indazole core. The cyclopropylmethoxy group is then introduced through a series of reactions, including nucleophilic substitution and amination. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product .

Chemical Reactions Analysis

6-Cyclopropylmethoxy-1H-indazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

6-Cyclopropylmethoxy-1H-indazol-3-ylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, indazole derivatives have been shown to inhibit certain enzymes, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

6-Cyclopropylmethoxy-1H-indazol-3-ylamine can be compared with other indazole derivatives, such as:

    1H-indazole-3-amine: Known for its antitumor activity.

    6-(3-methoxyphenyl)-1H-indazol-3-amine: A promising FGFR1 inhibitor. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(cyclopropylmethoxy)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11-9-4-3-8(5-10(9)13-14-11)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOAFHIVADMIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(C=C2)C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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